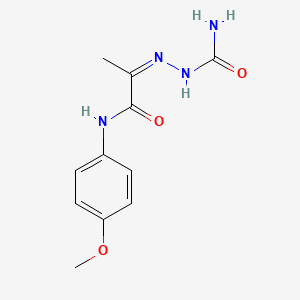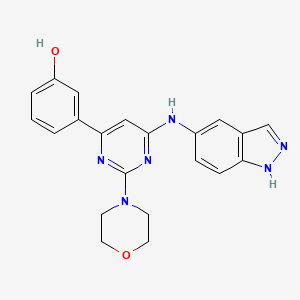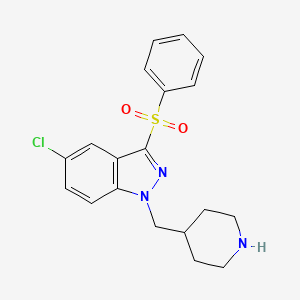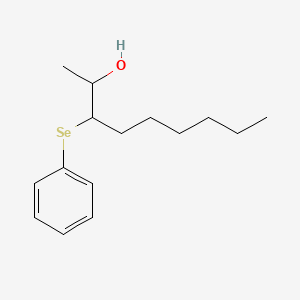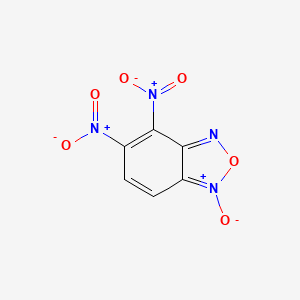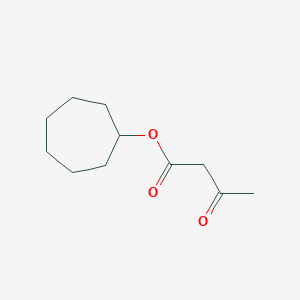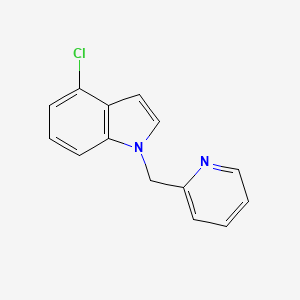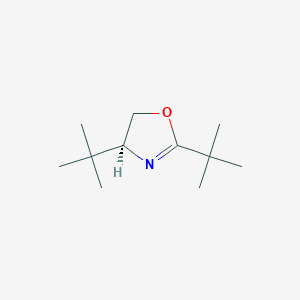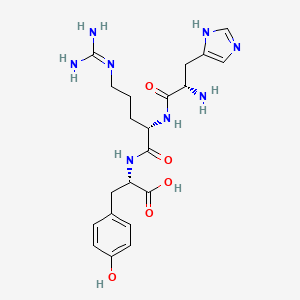
His-Arg-Tyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
His-Arg-Tyr, also known as histidine-arginine-tyrosine, is a tripeptide composed of the amino acids histidine, arginine, and tyrosine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and materials science. The unique properties of each amino acid contribute to the overall functionality of the tripeptide, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of His-Arg-Tyr can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the addition of arginine and histidine. Each amino acid is protected by a temporary protecting group, such as Fmoc (fluorenylmethyloxycarbonyl), which is removed before the next amino acid is added. The coupling reactions are facilitated by activating agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of minimal-protection strategies and green chemistry approaches, such as employing trifluorotoluene as a solvent, can enhance productivity and reduce environmental impact .
化学反応の分析
Types of Reactions
His-Arg-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds in peptides containing cysteine residues.
Substitution: Nucleophilic substitution reactions involving the imidazole ring of histidine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Imidazole-based reactions often use reagents like N-bromosuccinimide (NBS) for selective bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
His-Arg-Tyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Plays a role in protein-protein interactions and enzyme catalysis, particularly in the context of histidine’s involvement in active sites.
Medicine: Potential therapeutic applications due to its involvement in signaling pathways and immune responses.
Industry: Utilized in the development of biomaterials and drug delivery systems
作用機序
The mechanism of action of His-Arg-Tyr involves its interaction with various molecular targets and pathways. Histidine’s imidazole ring can participate in proton transfer reactions, while arginine’s guanidinium group can form hydrogen bonds and electrostatic interactions. Tyrosine’s phenol group can engage in hydrophobic interactions and hydrogen bonding. These interactions contribute to the compound’s ability to modulate enzyme activity, signal transduction, and protein-protein interactions .
類似化合物との比較
Similar Compounds
His-Tyr: Lacks the arginine residue, resulting in different interaction properties.
Arg-Tyr: Lacks the histidine residue, affecting its ability to participate in proton transfer reactions.
His-Arg: Lacks the tyrosine residue, altering its hydrophobic interaction capabilities.
Uniqueness
His-Arg-Tyr’s uniqueness lies in the combination of its three amino acids, each contributing distinct functional groups and interaction properties. This tripeptide can engage in a broader range of biochemical interactions compared to its dipeptide counterparts, making it a versatile tool in research and potential therapeutic applications .
特性
CAS番号 |
670221-39-3 |
|---|---|
分子式 |
C21H30N8O5 |
分子量 |
474.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H30N8O5/c22-15(9-13-10-25-11-27-13)18(31)28-16(2-1-7-26-21(23)24)19(32)29-17(20(33)34)8-12-3-5-14(30)6-4-12/h3-6,10-11,15-17,30H,1-2,7-9,22H2,(H,25,27)(H,28,31)(H,29,32)(H,33,34)(H4,23,24,26)/t15-,16-,17-/m0/s1 |
InChIキー |
MWWOPNQSBXEUHO-ULQDDVLXSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


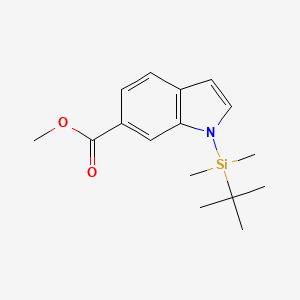
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
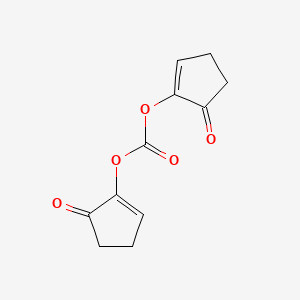
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
